molecular formula C11H14N2O3 B2480964 Tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate CAS No. 2248374-83-4

Tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Cat. No.: B2480964
CAS No.: 2248374-83-4
M. Wt: 222.244
InChI Key: MBJWKIZKSVMWBL-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: is an organic compound that belongs to the furan family This compound is characterized by its furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The amino, cyano, and carboxylate groups are introduced through various substitution reactions. For instance, nitration followed by reduction can introduce the amino group, while the cyano group can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted furans depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology and Medicine:

    Drug Development: The compound’s functional groups make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Agriculture: It can be used in the development of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Tert-butyl 5-amino-4-cyano-2-methylthiophene-3-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    Tert-butyl 5-amino-4-cyano-2-methylpyrrole-3-carboxylate: Similar structure but with a nitrogen atom in the ring.

Uniqueness:

    Functional Group Diversity: The combination of amino, cyano, and carboxylate groups in the furan ring makes it unique compared to its analogs.

    Reactivity: The presence of the furan ring imparts specific reactivity patterns that are different from those of thiophene or pyrrole analogs.

Properties

IUPAC Name

tert-butyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-8(7(5-12)9(13)15-6)10(14)16-11(2,3)4/h13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWKIZKSVMWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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